molecular formula C13H10FN3 B8321947 (4-fluorophenyl)methyl-2H-benzotriazole

(4-fluorophenyl)methyl-2H-benzotriazole

Cat. No.: B8321947
M. Wt: 227.24 g/mol
InChI Key: GDRAJHBIOBQHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)methyl-2H-benzotriazole is a synthetic benzotriazole derivative designed for advanced chemical and pharmaceutical research. The benzotriazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile biological activities and its role as a synthetic auxiliary for constructing complex molecules . This compound is of significant research value for the development of new therapeutic agents. Structural analogs, particularly benzotriazole-acrylonitrile derivatives, have demonstrated potent antiproliferative activity at nanomolar concentrations in vitro by acting as microtubule-destabilizing agents . These compounds inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis in cancer cell lines such as HeLa and MCF-7 . The strategic incorporation of a 4-fluorophenyl group is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity, potentially enhancing its pharmacokinetic profile and biological efficacy. Beyond oncology research, the benzotriazole core is frequently investigated for its broad-spectrum biological properties. Scientific literature reports various benzotriazole derivatives exhibiting antimicrobial, antiviral, and antiprotozoal activities, making them valuable scaffolds in the search for new anti-infective agents . Researchers can utilize this compound as a key synthetic intermediate or as a pharmacophore for designing and screening novel bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]benzotriazole

InChI

InChI=1S/C13H10FN3/c14-11-7-5-10(6-8-11)9-17-15-12-3-1-2-4-13(12)16-17/h1-8H,9H2

InChI Key

GDRAJHBIOBQHSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC3=CC=C(C=C3)F

Origin of Product

United States

Chemical Transformations and Mechanistic Insights Involving 4 Fluorophenyl Methyl 2h Benzotriazole Derivatives

Benzotriazole (B28993) as a Versatile Synthetic Auxiliary and Leaving Group

Benzotriazole has established itself as an exceptionally versatile synthetic auxiliary in organic chemistry due to its unique combination of properties. It is an inexpensive, stable, and odorless compound that can be easily introduced into a molecule and subsequently removed, acting as an excellent leaving group. lupinepublishers.comnih.govresearchgate.net This "activate-and-depart" strategy allows for numerous chemical transformations that would otherwise be difficult to achieve. lupinepublishers.com The utility of the benzotriazole group stems from its electronic nature; it can function as both an electron-donating and an electron-attracting moiety, which contributes to its wide range of applications in synthesis. lupinepublishers.com Its ability to stabilize intermediates and act as a good leaving group after reacting with various functional groups makes it an ideal tool for constructing complex molecules, including various heterocyclic systems. researchgate.netnih.govrsc.org

A primary application of benzotriazole as a synthetic auxiliary is in the activation of carbonyl groups. Benzotriazole reacts readily with carboxylic acids to form N-acylbenzotriazoles. organic-chemistry.orgacs.org These N-acylbenzotriazoles are stable, crystalline solids that serve as superior acylating agents compared to traditional acid chlorides. lupinepublishers.com They are particularly useful in peptide chemistry, where unprotected amino acids can be coupled with N-protected aminoacylbenzotriazoles to form dipeptides with high enantiopurity. lupinepublishers.com The benzotriazole group activates the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Benzotriazole also reacts with aldehydes to form 1-(α-hydroxyalkyl)benzotriazoles. semanticscholar.orgrsc.org These adducts are typically crystalline and are characterized by strong hydrogen bonding. rsc.org The formation of these adducts is reversible, and the equilibrium can be studied using NMR spectroscopy. rsc.org In the presence of alcohols, corresponding 1-(α-alkoxyalkyl)benzotriazoles are formed, which are valuable intermediates for further transformations. rsc.org

Table 1: Examples of Benzotriazole-Activated Functional Groups

Starting MaterialActivating ReagentActivated IntermediateApplication
Carboxylic Acid1H-Benzotriazole, SOCl₂N-AcylbenzotriazoleAcylation, Peptide Synthesis
Aldehyde1H-Benzotriazole1-(α-Hydroxyalkyl)benzotriazoleNucleophilic Addition
Aldehyde, Alcohol1H-Benzotriazole1-(α-Alkoxyalkyl)benzotriazoleEther Synthesis

The benzotriazole moiety is highly effective in facilitating the formation of new chemical bonds and in mediating cyclization reactions. lupinepublishers.com Its role as a leaving group is crucial in these processes. For example, benzotriazolyl alkyl esters, which are bifunctional building blocks, can undergo selective elimination of either the benzotriazolyl or the acyloxy group to create scaffolds for synthesizing various compounds. nih.gov Chemoselective reduction of these esters with samarium(II) iodide (SmI₂) leads to the cleavage of the acyloxy group, forming a benzotriazole-bearing radical that can participate in cross-coupling reactions. nih.gov

Benzotriazole has also been employed as an efficient ligand in metal-catalyzed reactions to form new bonds. In the copper-catalyzed Glaser coupling of terminal alkynes, 1H-benzotriazole serves as a ligand to produce 1,3-conjugated diynes in excellent yields under mild conditions. acs.org The proposed mechanism involves the coordination of the copper catalyst with benzotriazole, which then activates the terminal alkyne for homocoupling. acs.org Furthermore, benzotriazole-mediated synthesis is a powerful strategy for constructing a wide array of heterocyclic compounds, demonstrating its utility in complex molecular architecture. ethernet.edu.etacs.org

Reactivity of N-Substituted Benzotriazole Derivatives

N-substituted benzotriazoles are a class of compounds with diverse reactivity, serving as precursors to various intermediates in organic synthesis. semanticscholar.orgrsc.org The nature of the substituent on the nitrogen atom dictates the subsequent reaction pathways, which can involve the generation of carbanions, radicals, or participation in electrophilic and nucleophilic reactions. researchgate.netnih.gov The benzotriazole ring can be cleaved under certain conditions, leading to the formation of reactive species that can be trapped to form new products. researchgate.net

The benzotriazole group can facilitate the formation of carbanions, which are potent nucleophiles for carbon-carbon bond formation. researchgate.netnih.gov While not as common as radical pathways, the generation of carbanion equivalents from benzotriazole derivatives has been explored. For instance, after a single-electron transfer (SET) event and radical trapping, a subsequent SET can lead to the formation of a carbanion. mdpi.comresearchgate.net This carbanion can then be protonated or react with an electrophile to yield the final product. mdpi.com This strategy allows for transformations like hydroalkylation or hydroacylation of alkenes. The stability of the generated carbanion is a key factor influencing the efficiency of these reactions. researchgate.net

N-substituted benzotriazole derivatives can undergo both electrophilic and nucleophilic reactions. Electrophilic substitution reactions readily occur at the N1- and N2-positions of the triazole ring, as well as at the 4-position of the fused benzene (B151609) ring. chemicalbook.com The reaction of N-nitro-benzotriazole with various carbon-nucleophiles, for example, leads to the formation of o-nitramidophenylazo-compounds or hydrazones through a ring-opening mechanism. researchgate.net

Conversely, the benzotriazole moiety can be displaced by nucleophiles. Benzotriazole reacts with formaldehyde and primary amines to form adducts that can subsequently react with nucleophiles like Grignard reagents or cyanide anions. researchgate.net The reactivity pattern in nucleophilic substitution reactions can be substrate-dependent. dtic.mil The versatility of these pathways makes N-substituted benzotriazoles valuable intermediates for synthesizing a wide range of organic compounds. organic-chemistry.org

Table 2: Reactivity of N-Substituted Benzotriazoles

Reaction TypeReactantIntermediate/SpeciesProduct Type
Carbanion FormationBenzothiazolineCarbanion (RY⁻)Hydroalkylated/Hydroacylated Products
Electrophilic Substitution1H-BenzotriazoleN/AN1-, N2-, or C4-substituted Benzotriazoles
Nucleophilic ReactionN-Nitro-benzotriazoleo-Nitramidophenylazo intermediateAzo compounds, Hydrazones
Nucleophilic Displacement(BtCH₂)₂NRN/ASubstituted amines

Catalytic Methodologies in Benzotriazole Chemistry

Catalysis plays a significant role in enhancing the efficiency and selectivity of reactions involving benzotriazole derivatives. Both metal-based and metal-free catalytic systems have been developed to mediate a variety of chemical transformations.

Rhodium complexes have been used to catalyze the N2-selective coupling of benzotriazoles to allenes. nih.gov Mechanistic studies suggest that cationic rhodium species are relevant for the catalysis, which proceeds through counteranion-assisted proton shuttling rather than a direct oxidative addition of the N-H bond to the metal center. nih.gov Copper catalysis, as mentioned previously, is effective for the Glaser coupling of alkynes using benzotriazole as a ligand. acs.org This method is advantageous due to its mild reaction conditions and the low quantities of catalyst and ligand required. acs.org Other transition metals like palladium have also been utilized in cyclization reactions to synthesize 1-aryl-1H-benzotriazoles. organic-chemistry.org

Beyond transition metals, polymer-supported benzotriazoles have been used as catalysts for generating libraries of compounds like tetrahydroquinolines. nih.gov The development of catalytic methodologies continues to expand the synthetic utility of benzotriazole and its derivatives, enabling the construction of complex molecules with greater efficiency and control. acs.org

Computational and Theoretical Investigations of 4 Fluorophenyl Methyl 2h Benzotriazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Molecular Electrostatic Potential (MEP) Surface Analysis

Insights into Intermolecular Interactions (e.g., Hydrogen Bonding Patterns)

Computational methods, particularly Hirshfeld surface analysis, are instrumental in elucidating the nature and contribution of various intermolecular interactions within the crystal structure of molecules like (4-fluorophenyl)methyl-2H-benzotriazole. These analyses provide quantitative insights into the forces governing the molecular packing, such as hydrogen bonding and π-π stacking.

In related fluorophenyl-containing heterocyclic compounds, intermolecular interactions are critical for stabilizing the crystal lattice. For instance, studies on similar structures have identified weak intermolecular C–H···N and C–H···F hydrogen bonds. The red spots on a Hirshfeld surface mapped with d_norm indicate close interatomic contacts, highlighting these specific interactions. In the crystal structure of a related pyridazinone derivative, molecules are linked by pairs of C–H···F hydrogen bonds, forming inversion dimers mdpi.com.

For this compound, several key interactions can be anticipated and analyzed:

C–H···N Interactions: The hydrogen atoms on the methylene bridge and the aromatic rings can act as donors, forming weak hydrogen bonds with the nitrogen atoms of the benzotriazole (B28993) ring of neighboring molecules.

C–H···F Interactions: The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor, interacting with hydrogen atoms from adjacent molecules.

π-π Stacking: The planar benzotriazole and fluorophenyl rings can engage in π-π stacking interactions, which are crucial for the stability of many aromatic compounds. The benzotriazole moiety is known to participate in such stacking in various derivatives researchgate.net.

These non-covalent interactions are fundamental to the supramolecular assembly of the compound in the solid state and can influence its physical properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the donor-acceptor interactions by examining the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

For a molecule such as this compound, NBO analysis can reveal key electronic features:

Intramolecular Charge Transfer (ICT): The analysis can quantify the electron density transfer between the fluorophenyl ring, the methylene bridge, and the benzotriazole moiety. This is crucial for understanding the electronic communication between different parts of the molecule.

Hyperconjugative Interactions: NBO analysis identifies stabilizing interactions, such as those between lone pairs (n) on the nitrogen or fluorine atoms and the antibonding orbitals (π*) of the aromatic rings. For example, in a related fluorophenyl-containing compound, prominent acceptor-donor interactions were identified and quantified in terms of their stabilization energies mdpi.com.

Bonding Character: It provides insights into the nature of the chemical bonds, including their polarity and hybrid orbital composition.

A hypothetical NBO analysis for this compound would likely highlight significant delocalization from the lone pairs of the benzotriazole nitrogen atoms to the π* orbitals of the fused benzene (B151609) ring, contributing to the aromatic stability of the system. Furthermore, interactions involving the fluorine atom's lone pairs and the π* orbitals of the phenyl ring would be quantified.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis of a Related Heterocyclic Compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N1) π* (C2-C3) 15.4
LP (F) σ* (C4-C5) 2.1
π (C7-C8) π* (C9-C10) 22.8
σ (C-H) σ* (N-C) 5.2

Note: This table is illustrative and based on typical values found in computational studies of similar heterocyclic systems. E(2) represents the stabilization energy.

Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is widely used to calculate global and local reactivity descriptors that help predict the chemical behavior of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low HOMO-LUMO energy gap generally implies higher chemical reactivity mdpi.com.

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -χ). A negative value indicates the compound is stable nih.gov.

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Harder molecules are generally more stable and less reactive nih.gov.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment (ω = μ² / 2η) researchgate.net.

Local Reactivity Descriptors , such as Fukui functions and local softness, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack scielo.org.mx. Molecular Electrostatic Potential (MEP) maps also serve this purpose, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For benzotriazole derivatives, the nitrogen atoms are typically the most electron-rich sites, prone to electrophilic attack.

The electrophilicity index (ω) quantifies the ability of a molecule to act as an electrophile. This parameter is particularly useful in organic chemistry for rationalizing the course of polar reactions researchgate.net. A high electrophilicity index indicates a good electrophile, while a low value suggests a more nucleophilic character. The index is calculated from the chemical potential and hardness. Computational studies on various heterocyclic systems have demonstrated the utility of the electrophilicity index in predicting their biological activity and reaction mechanisms mdpi.com.

Table 2: Calculated Global Reactivity Descriptors for a Representative Triazole Derivative

Parameter Symbol Formula Value (eV)
HOMO Energy E_HOMO - -7.14
LUMO Energy E_LUMO - -2.52
Energy Gap ΔE E_LUMO - E_HOMO 4.62
Ionization Potential IP -E_HOMO 7.14
Electron Affinity EA -E_LUMO 2.52
Chemical Hardness η (IP - EA) / 2 2.31
Chemical Softness S 1 / (2η) 0.216
Electronegativity χ (IP + EA) / 2 4.83
Electrophilicity Index ω μ² / (2η) 5.04

Note: Data is based on values for a substituted triazole derivative and serves as an illustrative example nih.gov.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited-state properties of molecules. It is particularly effective for calculating the electronic absorption spectra by determining the energies of vertical electronic transitions and their corresponding oscillator strengths.

For a molecule like this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. Benzotriazole derivatives are well-known for their application as UV absorbers, as they can absorb harmful UV radiation and dissipate the energy harmlessly. TD-DFT studies can elucidate the specific electronic transitions responsible for this property. A theoretical investigation of 2-(2′-hydroxy-5′-methylphenyl)benzotriazole (HMPBT) found it to be a strong absorber of both UVA and UVB radiation researchgate.net.

The calculations provide key information:

Maximum Absorption Wavelength (λ_max): The wavelength at which the molecule absorbs light most strongly.

Excitation Energies: The energy required to promote an electron from a ground-state orbital to an excited-state orbital.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition. A higher oscillator strength indicates a more intense absorption band.

Orbital Contributions: The analysis reveals which molecular orbitals are involved in the primary electronic transitions (e.g., π → π* or n → π*).

These theoretical results can be compared with experimental UV-Vis spectra to validate the computational model and provide a deeper understanding of the molecule's photophysical behavior.

Table 3: Illustrative TD-DFT Data for Electronic Transitions of a Benzotriazole Derivative

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.95 314 0.25
S0 → S2 4.21 294 0.48
S0 → S3 4.55 272 0.11

Note: This table presents hypothetical data typical for UV-absorbing benzotriazoles to illustrate the output of TD-DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding to other molecules.

For this compound, MD simulations can be applied in several contexts:

Solvation Effects: Simulations can model the behavior of the molecule in different solvents (e.g., water, organic solvents) to understand how the solvent environment affects its conformation and intermolecular interactions.

Interaction with Surfaces: Benzotriazoles are widely used as corrosion inhibitors. MD simulations can model the interaction of the molecule with metal surfaces, such as copper, to elucidate the mechanism of inhibition at an atomic level. Studies have simulated the binding of benzotriazole and its derivatives to Cu₂O crystals, analyzing binding energies and the role of nitrogen atoms in forming coordination bonds researchgate.net.

Biomolecular Interactions: If the molecule has potential biological activity, MD simulations can be used to study its binding to a target protein or enzyme. These simulations can reveal the stability of the ligand-receptor complex, identify key hydrogen bonds and hydrophobic interactions, and calculate binding free energies mdpi.compensoft.net. This information is invaluable for structure-based drug design. For instance, MD simulations have been used to understand the interaction mechanism between triazole-based inverse agonists and the estrogen-related receptor α (ERRα) mdpi.com.

An MD simulation typically involves setting up a system box containing the molecule of interest, solvent molecules, and any other relevant components. The simulation is run for a specific duration (from nanoseconds to microseconds), and the resulting trajectory is analyzed to extract dynamic and thermodynamic information.

Dynamic Conformational Behavior and Stability

No research articles or computational data were found regarding the dynamic conformational behavior or the thermodynamic stability of this compound. While computational studies, such as Density Functional Theory (DFT) calculations, are common for analyzing the conformational landscapes and stability of related benzotriazole derivatives, specific research on the (4-fluorophenyl)methyl substituted variant has not been published in the available literature. Therefore, no data on its conformational isomers, rotational barriers, or relative energies can be provided.

Table 1: Conformational Analysis Data for this compound (No data available in the reviewed literature)

Parameter Value
Most Stable Conformer N/A
Relative Energy (kcal/mol) N/A
Dihedral Angles (°) N/A

Adsorption Phenomena and Mechanisms (e.g., on metal surfaces)

The scientific literature contains extensive research on the adsorption of the parent compound, benzotriazole (BTA), and some of its other derivatives on various metal surfaces, particularly copper, where it is widely used as a corrosion inhibitor. These studies often employ a combination of experimental techniques and computational modeling to elucidate adsorption mechanisms, binding energies, and the orientation of the molecule on the surface.

However, no specific studies investigating the adsorption phenomena or mechanisms of this compound on any surface were found. Research on this particular derivative would be necessary to understand how the introduction of the (4-fluorophenyl)methyl group influences the adsorption process compared to the parent benzotriazole molecule. Factors such as the electronic effects of the fluorine atom and the steric hindrance of the entire substituent would likely play a significant role in its interaction with a substrate. Without dedicated research, any discussion of its adsorption behavior would be purely speculative.

Table 2: Adsorption Characteristics of this compound on Metal Surfaces (No data available in the reviewed literature)

Parameter Value
Substrate N/A
Adsorption Energy (eV) N/A
Binding Mechanism N/A
Adsorption Geometry N/A

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Fluorophenyl Methyl 2h Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise isomeric structure of substituted benzotriazoles. The attachment of the (4-fluorophenyl)methyl group can occur at either the N-1 or N-2 position of the benzotriazole (B28993) ring. The 2H-isomer possesses a C2 axis of symmetry through the five-membered ring, which simplifies the resulting NMR spectra compared to the asymmetric 1H-isomer. This symmetry is a key diagnostic feature in spectral analysis.

Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The predicted chemical shifts (δ) are based on the known electronic effects of the substituents and comparison with structurally similar compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the symmetric 2H-isomer is expected to show distinct signals for the benzotriazole, methylene, and 4-fluorophenyl protons.

Benzotriazole Protons: Due to the molecule's symmetry, the four protons on the benzo ring of the 2H-benzotriazole moiety are chemically equivalent in pairs, forming a characteristic AA'BB' spin system. These protons typically appear as two multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are equivalent and are adjacent to no other protons, resulting in a sharp singlet. This signal is expected to appear significantly downfield, around δ 5.8-6.0 ppm, due to the deshielding effects of the adjacent nitrogen atom of the triazole ring and the aromatic fluorophenyl ring.

4-Fluorophenyl Protons: The protons on the para-substituted fluorophenyl ring also form an AA'BB' system. They typically appear as two multiplets, often resembling two triplets or doublet of doublets. The coupling of these protons to the fluorine atom (¹⁹F) further influences their multiplicity and chemical shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, confirming the molecular symmetry.

Benzotriazole Carbons: The symmetric nature of the 2H-benzotriazole ring results in only two signals for the four carbons of the benzo ring and one signal for the two equivalent carbons within the triazole ring.

Methylene Carbon (-CH₂-): A single signal for the methylene carbon is anticipated in the aliphatic region, typically around δ 50-55 ppm.

4-Fluorophenyl Carbons: Four signals are expected for this ring. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JC-F) and will appear as a doublet. The other carbons in the ring (ipso, ortho, and meta) will also show smaller C-F couplings.

Predicted NMR Data for (4-fluorophenyl)methyl-2H-benzotriazole

The following table presents predicted chemical shift values based on analyses of analogous structures.

Assignment ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm) C-F Coupling (Hz)
H-4, H-7 (Bzt)~7.85AA'BB' mC-4, C-7 (Bzt)~118.5
H-5, H-6 (Bzt)~7.35AA'BB' mC-5, C-6 (Bzt)~127.0
-CH₂-~5.90s-CH₂-~52.0
H-2', H-6' (Ph)~7.40AA'BB' mC-4a, C-7a (Bzt)~144.0
H-3', H-5' (Ph)~7.15AA'BB' mC-1' (Ph)~132.0
C-2', C-6' (Ph)~129.5
C-3', C-5' (Ph)~116.0
C-4' (Ph)~163.0

Bzt = Benzotriazole; Ph = Phenyl; s = singlet; m = multiplet

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range, corresponding to the C-H bonds of both the benzotriazole and fluorophenyl rings.

Aliphatic C-H Stretching: Vibrations from the methylene (-CH₂-) group are expected to appear just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ region.

Aromatic Overtones: Weak bands may be observed in the 2000-1600 cm⁻¹ region, which can sometimes be indicative of the substitution pattern on the aromatic rings.

C=C and C=N Ring Stretching: The skeletal vibrations of the aromatic rings (both benzotriazole and fluorophenyl) produce a series of medium to strong bands in the 1610-1450 cm⁻¹ fingerprint region.

C-F Stretching: A very strong and prominent absorption band is anticipated in the 1250-1100 cm⁻¹ range, which is characteristic of the C-F bond in the fluorophenyl group.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations provide information on the ring substitution patterns. A strong band around 830-810 cm⁻¹ would be indicative of the 1,4-disubstitution on the phenyl ring, while a band near 750 cm⁻¹ would confirm the ortho-disubstitution pattern of the benzotriazole ring.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3030 Medium, Sharp Aromatic C-H Stretching
2960-2850 Medium Aliphatic C-H Stretching (-CH₂-)
1610, 1515, 1450 Medium-Strong Aromatic C=C and C=N Ring Stretching
1230 Very Strong C-F Stretching
825 Strong p-Substituted Phenyl C-H Bending (o.o.p.)

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, an XRD analysis would provide unequivocal proof of the N-2 substitution.

The expected findings from an XRD study would include:

Confirmation of Connectivity: The analysis would confirm that the (4-fluorophenyl)methyl group is bonded to the N-2 atom of the benzotriazole ring.

Molecular Geometry: It would provide precise bond lengths, bond angles, and torsion angles. The benzotriazole and fluorophenyl ring systems are expected to be largely planar.

Conformation: A key parameter would be the dihedral angle between the plane of the benzotriazole ring and the plane of the fluorophenyl ring. Based on similar structures, this angle is expected to be significant, likely in the range of 60-80°, indicating a non-coplanar arrangement that minimizes steric hindrance.

Crystal Packing: The analysis would reveal how the molecules are arranged in the crystal lattice. Intermolecular forces such as π-π stacking between the aromatic rings and weak C-H···N hydrogen bonds are likely to play a crucial role in stabilizing the crystal structure.

Hypothetical Crystal Data for this compound

Parameter Predicted Value
Chemical Formula C₁₃H₁₀FN₃
Formula Weight 227.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~5.8
c (Å) ~18.2
β (°) ~95
Volume (ų) ~1100

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the compound is expected to show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₀FN₃, nominal mass 227). The presence of a single fluorine atom would be evident from the isotopic pattern.

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. The bond between the methylene carbon and the benzotriazole nitrogen is a likely point of cleavage.

A prominent peak is expected at m/z 109 , corresponding to the highly stable fluorotropylium cation ([C₇H₆F]⁺) , formed by the cleavage of the C-N bond and rearrangement. This is often the base peak in the spectrum for such benzyl derivatives.

Another significant fragment would be observed at m/z 118 , corresponding to the benzotriazole radical cation ([C₆H₄N₃]⁺), resulting from the loss of the fluorobenzyl radical.

Loss of a neutral nitrogen molecule (N₂, 28 Da) from the benzotriazole-containing fragments is a characteristic fragmentation pathway for this heterocyclic system.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Identity of Fragment Ion
227 [C₁₃H₁₀FN₃]⁺˙ (Molecular Ion, M⁺˙)
109 [C₇H₆F]⁺ (Fluorotropylium cation)
118 [C₆H₄N₃]⁺ (Benzotriazole radical cation)

Structure Behavior Relationships: the Impact of 4 Fluorophenyl Methyl 2h Benzotriazole Structure on Chemical Properties and Reactivity

Role of Fluorine Substitution on Electronic Properties and Reactivity

The incorporation of a fluorine atom at the para-position of the phenyl ring significantly alters the electronic landscape of the molecule, which in turn influences its reactivity.

Electron-Withdrawing Effects of Fluorine

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect. numberanalytics.comnih.gov This means it pulls electron density away from the aromatic ring through the sigma bond network. csbsju.edu This withdrawal of electron density deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.com While fluorine does possess lone pairs that can be donated into the pi-system (a mesomeric effect), its strong inductive effect is generally the dominant factor. nih.govechemi.com This net electron withdrawal can increase the metabolic stability of the compound and improve its ability to permeate biological membranes. nih.gov

Influence on Frontier Molecular Orbital Levels

The electron-withdrawing nature of fluorine also has a profound impact on the molecule's frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The presence of fluorine generally leads to a stabilization and lowering of the energy levels of molecular orbitals. nih.gov Specifically, it can lower the energy of the HOMO and raise the energy of the LUMO, resulting in an increased HOMO-LUMO energy gap. numberanalytics.com A larger HOMO-LUMO gap is often associated with greater chemical stability and lower reactivity. malayajournal.org This modification of orbital energies is a key factor in tuning the electronic and photophysical properties of conjugated molecules. rsc.org

ParameterEffect of Fluorine SubstitutionConsequence
Electron Density on Phenyl RingDecreasedReduced reactivity towards electrophiles
HOMO Energy LevelLoweredIncreased chemical stability
LUMO Energy LevelRaised
HOMO-LUMO GapIncreasedAltered electronic and photophysical properties

Regiochemical Specificity of 2H-Substitution

Benzotriazole (B28993) can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The substitution of the (4-fluorophenyl)methyl group at the N2 position is significant. Generally, the 1H-tautomer is considered to be more stable and is the predominant form in both solid and solution phases. researchgate.netijariie.com However, the proportion of the 2H-tautomer can increase in the gas phase. ijariie.com The synthesis of 2-substituted benzotriazoles can be achieved through specific reaction conditions, such as the NIS-promoted addition of 1H-benzotriazole to alkynes, which yields 2-vinyl-2H-benzotriazole derivatives. rsc.org The steric bulk of the substituent on the nitrogen can also influence the ratio of the N1 and N2 isomers. mdpi.com

Steric and Electronic Influence of the Methyl Bridge

The methyl bridge (-CH2-) connecting the (4-fluorophenyl) group to the 2H-benzotriazole core introduces both steric and electronic effects.

Electronic Influence: The methyl group is generally considered to be weakly electron-donating. However, its primary electronic role in this context is to act as an insulating bridge, separating the electronic systems of the fluorophenyl ring and the benzotriazole core. This separation means that the direct conjugation between the two ring systems is disrupted.

Tautomeric Equilibrium and Its Impact on Chemical Behavior

The benzotriazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen can shift between the N1 and N2 positions. researchgate.net While the 1H-tautomer is generally more stable, the 2H-tautomer is also present and can be energetically favorable in certain environments, such as the gas phase. ru.nlnih.gov This tautomeric equilibrium is important because the two tautomers have different electronic distributions and dipole moments. The 1H-tautomer has a significantly higher dipole moment than the 2H-tautomer. mdpi.com The specific tautomeric form present can influence the molecule's reactivity, intermolecular interactions, and biological activity. For instance, the coordination of metal ions can be affected by the availability of the lone pairs on the different nitrogen atoms in each tautomer.

TautomerRelative StabilityKey Characteristics
1H-BenzotriazoleGenerally more stableHigher dipole moment, predominant in solid and solution phases
2H-BenzotriazoleGenerally less stableLower dipole moment, proportion can increase in the gas phase

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (4-fluorophenyl)methyl-2H-benzotriazole derivatives, and how can reaction conditions be optimized?

  • Methodology : A general approach involves condensation reactions between substituted benzaldehydes and triazole precursors under reflux with acidic catalysts (e.g., glacial acetic acid in ethanol). For example, substituted benzotriazoles are synthesized via refluxing 4-amino-triazole derivatives with fluorinated benzaldehydes for 4–6 hours, followed by solvent evaporation and purification .
  • Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1 molar ratio recommended), and catalyst type (Lewis acids like ZnCl₂ may improve regioselectivity).

Q. How can X-ray crystallography and software tools like SHELX or ORTEP-3 be used to resolve structural ambiguities in fluorophenyl-substituted triazoles?

  • Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming tautomeric forms (e.g., 3- vs. 5-fluorophenyl isomers) and hydrogen-bonding networks. SHELX programs enable refinement of crystallographic data, while ORTEP-3 generates graphical representations of thermal ellipsoids and molecular packing .
  • Case Study : Co-crystallization of 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole demonstrated simultaneous tautomer stabilization in a triclinic lattice (space group P1), resolved via SHELXL refinement .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Key Methods :

  • FT-IR : Identifies functional groups (e.g., C-F stretches at 1220–1150 cm⁻¹, triazole ring vibrations at 1600–1500 cm⁻¹) .
  • NMR : ¹⁹F NMR distinguishes para-fluorophenyl environments (δ −110 to −115 ppm), while ¹H NMR resolves benzotriazole proton splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 162.17 for C₉H₇FN₂) .

Advanced Research Questions

Q. How can QSAR models and molecular docking studies predict the bioactivity of this compound derivatives against cancer targets?

  • QSAR Workflow :

Descriptor Calculation : Use DFT-derived parameters (e.g., HOMO-LUMO gaps, dipole moments) to correlate electronic properties with anti-proliferative activity.

Model Validation : Select models with high R² (>0.85) and Q² (>0.7) values. For fluorophenyl-imidazolones, QSAR identified polarizability and logP as critical for MCF-7 cell line inhibition .

  • Docking Protocols : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets like Polo-like kinase 1 (Plk1). Derivatives with 4-fluorophenyl groups showed enhanced hydrophobic interactions in Plk1’s ATP-binding pocket (ΔG ≈ −9.2 kcal/mol) .

Q. What strategies resolve contradictions in experimental vs. computational data for fluorophenyl-substituted triazoles?

  • Case Analysis : If SC-XRD data conflicts with DFT-optimized geometries (e.g., bond length discrepancies >0.05 Å), re-evaluate computational methods:

  • Apply dispersion-corrected functionals (e.g., B3LYP-D3) for non-covalent interactions.
  • Validate torsional angles using molecular dynamics (MD) simulations (e.g., NPT ensembles at 298 K) .
    • Statistical Tools : Use paired t-tests or Bland-Altman plots to quantify systematic errors between experimental and theoretical datasets .

Q. How do tautomeric equilibria and crystal packing influence the stability of fluorophenyl-triazole derivatives?

  • Tautomer Dynamics : Fluorine’s electronegativity stabilizes specific tautomers (e.g., 5-fluorophenyl-pyrazole over 3-substituted forms) via resonance and inductive effects. Co-crystallized tautomers exhibit distinct hydrogen-bonding motifs (e.g., N–H⋯N vs. C–H⋯F interactions) .
  • Packing Effects : Triclinic systems (e.g., a = 10.396 Å, b = 10.856 Å) favor π-π stacking between fluorophenyl rings, reducing free energy by ~2.3 kcal/mol compared to monoclinic polymorphs .

Q. What are the challenges in scaling up fluorophenyl-triazole synthesis while maintaining regioselectivity?

  • Scalability Issues :

  • Byproduct Formation : Competing reactions at triazole N1 vs. N2 positions require strict temperature control (<5°C for nitration steps).
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradients) to separate regioisomers .
    • Catalytic Solutions : Heterogeneous catalysts (e.g., Pd/C or zeolites) improve regioselectivity (>90% yield for N1-substituted products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.